molecular formula C13H24N2O4 B1629575 3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid CAS No. 372144-08-6

3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid

Cat. No. B1629575
CAS RN: 372144-08-6
M. Wt: 272.34 g/mol
InChI Key: YMYPBFLZRYXYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid” is a chemical compound with the CAS Number: 372144-08-6 . Its molecular weight is 272.34 . The compound is solid in its physical form . It is also known by its IUPAC name, 3-[1-(tert-butoxycarbonyl)-3-piperidinyl]-beta-alanine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-4-5-9(8-15)10(14)7-11(16)17/h9-10H,4-8,14H2,1-3H3,(H,16,17) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Characterization

This compound is instrumental in the synthesis of various orthogonally protected amino acids and derivatives, which are crucial for constructing complex molecules, such as edeine analogs. The methodologies for synthesizing these compounds involve intricate steps, including the use of N-protected (S)-2,3-diaminopropanoic acid and detailed stereochemical analysis to confirm the configuration of newly generated asymmetric carbon atoms, highlighting the compound's utility in stereochemical investigations and the synthesis of complex amino acid derivatives (Czajgucki et al., 2003).

Methodologies for Amino Acid Derivatives

The compound plays a crucial role in asymmetric synthesis, enabling the production of enantiomerically pure derivatives. This is exemplified in the synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, where it serves as a building block for N-Boc and N-Cbz protected analogues, demonstrating its importance in the preparation of stereochemically defined molecules for pharmaceutical research (Xue et al., 2002).

Peptide Synthesis Applications

In peptide synthesis, the use of tert-butoxycarbonyl amino acids, including the discussed compound, is significant for its resistance to racemization. This property is critical for maintaining the purity and efficacy of peptide-based pharmaceuticals. The ease of conversion into free amine forms makes it a valuable asset in solid-phase peptide synthesis, underscoring its relevance in the development of therapeutic peptides and proteins (Heydari et al., 2007).

Building Blocks for Complex Molecules

The compound also serves as a foundation for the synthesis of enantiopure derivatives, such as 4-hydroxypipecolate and 4-hydroxylysine, from common precursors. This showcases its utility in creating molecules with potential applications in drug development and the synthesis of biologically active compounds (Marin et al., 2004).

Catalysis and Chemical Transformations

Furthermore, it is used in catalytic processes and chemical transformations, exemplified by its role in N-tert-butoxycarbonylation reactions. Such applications illustrate the compound's versatility in facilitating a wide range of chemical reactions, making it a valuable tool in synthetic chemistry and material science research (Heydari et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-4-5-9(8-15)10(14)7-11(16)17/h9-10H,4-8,14H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYPBFLZRYXYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646958
Record name 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-3-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

372144-08-6
Record name β-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372144-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-3-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid
Reactant of Route 5
3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.